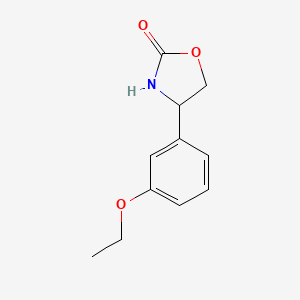
4-(3-Ethoxyphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxyphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics characterized by a 2-oxazolidone ring. These compounds have gained significant attention due to their unique mechanism of action and their effectiveness against multidrug-resistant Gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)oxazolidin-2-one typically involves the reaction of 3-ethoxyphenyl isocyanate with an appropriate amino alcohol. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. This process can be facilitated by using microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves the use of phosgene or phosgene derivatives for the cyclization step. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different pharmacological properties .
Applications De Recherche Scientifique
4-(3-Ethoxyphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Studied for its antibacterial properties against multidrug-resistant bacteria.
Medicine: Potential use in developing new antibiotics.
Industry: Utilized in the synthesis of other pharmacologically active compounds
Mécanisme D'action
The mechanism of action of 4-(3-Ethoxyphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties.
Tedizolid: A more potent derivative with enhanced activity against resistant strains.
Cytoxazone: Known for its use in asymmetric synthesis
Uniqueness
4-(3-Ethoxyphenyl)oxazolidin-2-one is unique due to its specific ethoxy substitution, which can influence its pharmacological properties and its effectiveness in various chemical reactions .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(3-ethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-9-5-3-4-8(6-9)10-7-15-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clé InChI |
FZNXDRNGTUCKQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2COC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
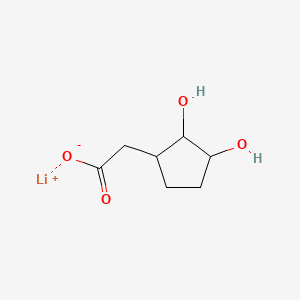
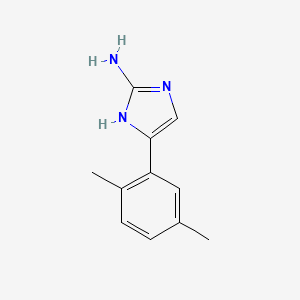
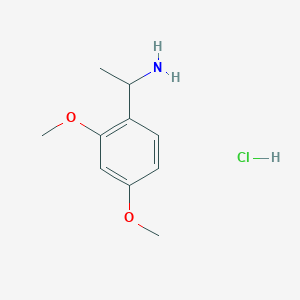
![rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
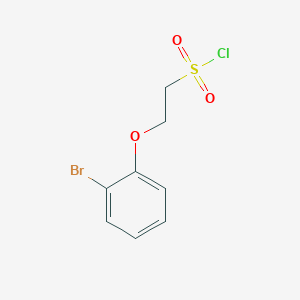
![(1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13537065.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)



